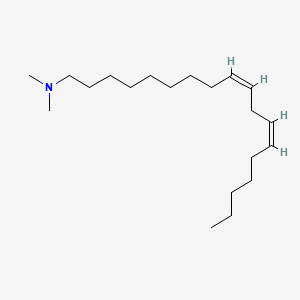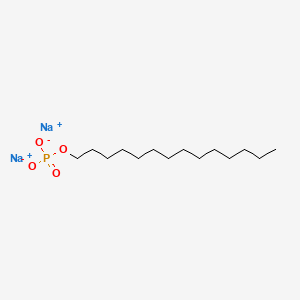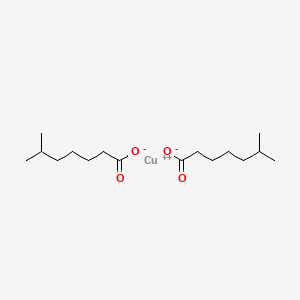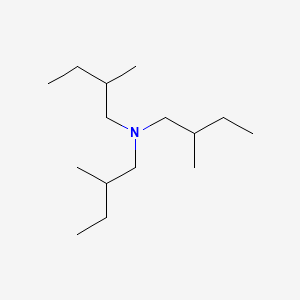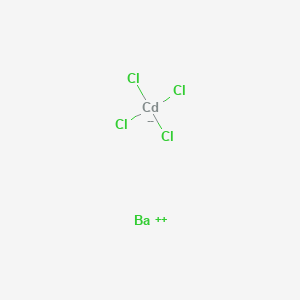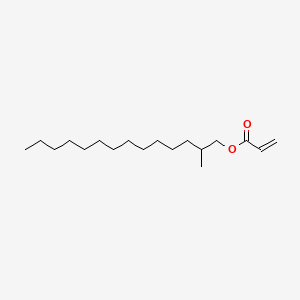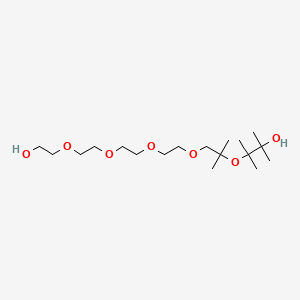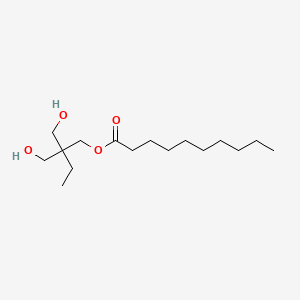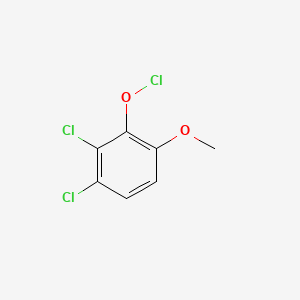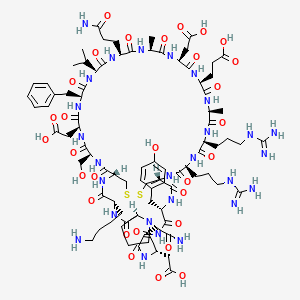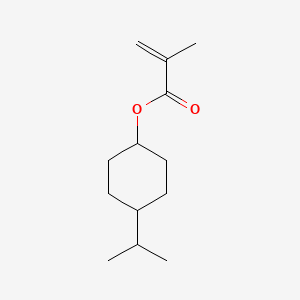
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide is a complex organophosphorus compound It is characterized by the presence of a phosphinecarboxylic acid moiety, an ethoxyhydroxy group, and a 4-methoxyphenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with ethoxyhydroxy compounds and 4-methoxyphenyl esters. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinecarboxylic acid derivatives.
Applications De Recherche Scientifique
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
- Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
- Phosphinecarboxylic acid, diethoxy-, methyl ester, oxide
Comparison: Phosphinecarboxylic acid, ethoxyhydroxy-, 4-methoxyphenyl ester, oxide is unique due to the presence of the 4-methoxyphenyl ester group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
83897-21-6 |
|---|---|
Formule moléculaire |
C10H13O6P |
Poids moléculaire |
260.18 g/mol |
Nom IUPAC |
ethoxy-(4-methoxyphenoxy)carbonylphosphinic acid |
InChI |
InChI=1S/C10H13O6P/c1-3-15-17(12,13)10(11)16-9-6-4-8(14-2)5-7-9/h4-7H,3H2,1-2H3,(H,12,13) |
Clé InChI |
JVECOQZCHMGFPX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=O)OC1=CC=C(C=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


